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Compound of Interest

Compound Name: Photoclick sphingosine

Cat. No.: B3026149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoclick sphingosine, a powerful

chemical tool for investigating sphingolipid metabolism and interactions. We will delve into its

chemical structure, provide detailed experimental protocols for its application, present

quantitative data from key studies, and visualize relevant biological pathways and experimental

workflows.

Core Concept: The Chemical Structure of Photoclick
Sphingosine
Photoclick sphingosine, also known as pacSph or pacSphingosine (d18:1), is a synthetically

modified analog of sphingosine designed for multi-faceted utility in cellular biology.[1][2] Its

innovative design incorporates two key bioorthogonal functionalities onto a sphingosine

backbone: a photoactivatable group and a clickable handle.[2]

The core structure consists of the characteristic (2S,3R,4E)-2-amino-4-tridecene-1,3-diol

backbone of sphingosine.[1] This structural mimicry allows it to be recognized and processed

by cellular enzymes, thereby entering endogenous sphingolipid metabolic pathways.[2][3] The

two crucial modifications are:
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A Photoactivatable Diazirine Group: This moiety, typically positioned on the hydrophobic tail,

can be activated by UV light to form a highly reactive carbene. This carbene rapidly and

indiscriminately forms covalent bonds with nearby molecules, enabling the capture of

transient and stable protein-lipid interactions through photoaffinity labeling (PAL).[2]

A Terminal Alkyne Group: This "clickable" handle allows for the covalent attachment of a

variety of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a type of "click chemistry."[2] This enables the visualization,

enrichment, and identification of photoclick sphingosine and its metabolites, as well as any

crosslinked protein partners.

Chemical Structure of Photoclick Sphingosine:

Caption: Chemical structure of photoclick sphingosine.

Data Presentation: Properties and Proteomic
Analysis
Physicochemical Properties

Property Value Reference

Synonyms

pacSph, pacSphingosine

(d18:1), Click Tag™

Sphingosine

[1]

CAS Number 1823021-14-2 [1]

Molecular Formula C₁₉H₃₃N₃O₂ [1]

Molecular Weight 335.5 g/mol [1]

Appearance Powder

Solubility Ethanol [1]

Storage -20°C [1]
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Quantitative Proteomic Analysis of Sphingolipid-Binding
Proteins
The following table summarizes a selection of high-confidence protein interactors identified in a

chemoproteomic profiling study using photoclick sphingosine (pacSph) in sphingosine-1-

phosphate lyase deficient (SGPL1-/-) mouse embryonic fibroblasts. Proteins were identified by

mass spectrometry following photo-crosslinking, click chemistry-based enrichment, and

proteolytic digestion. The spectral counts indicate the relative abundance of each protein

identified.

Protein Gene Function
Spectral Counts
(pacSph/+UV)

ATP synthase subunit

alpha, mitochondrial
Atp5a1 ATP synthesis 125

14-3-3 protein epsilon Ywhae Signal transduction 118

V-type proton ATPase

subunit B, brain

isoform

Atp6v1b2 Proton transport 115

Elongation factor 1-

alpha 1
Eef1a1 Protein synthesis 109

Tubulin beta-5 chain Tubb5 Cytoskeleton 105

Heat shock cognate

71 kDa protein
Hspa8 Protein folding 98

Glyceraldehyde-3-

phosphate

dehydrogenase

Gapdh Glycolysis 95

ATP synthase subunit

beta, mitochondrial
Atp5b ATP synthesis 92

Actin, cytoplasmic 1 Actb Cytoskeleton 88

14-3-3 protein

zeta/delta
Ywhaz Signal transduction 85
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Data adapted from the supplementary materials of Haberkant, P., et al. (2016). Bifunctional

Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. ACS Chemical

Biology, 11(1), 222–230.[4]

Experimental Protocols
Metabolic Labeling of Cultured Cells with Photoclick
Sphingosine
This protocol describes the incorporation of photoclick sphingosine into the sphingolipid

metabolism of cultured cells. For studies focusing on the metabolism of sphingosine itself, it is

recommended to use sphingosine-1-phosphate lyase (SGPL1) knockout cells to prevent the

degradation of the sphingoid base.[5]

Materials:

Photoclick Sphingosine (pacSph)

Ethanol (for stock solution)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Delipidated FBS

Phosphate-buffered saline (PBS)

Cultured cells (e.g., HeLa, MEFs)

Procedure:

Stock Solution Preparation: Prepare a 6 mM stock solution of photoclick sphingosine in

ethanol.[6] Store at -20°C.

Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

Preparation of Labeling Medium:

Pre-warm complete cell culture medium containing delipidated FBS to 37°C.
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Dilute the photoclick sphingosine stock solution into the pre-warmed medium to a final

concentration of 0.5 µM to 6 µM.[5][6] The optimal concentration should be determined

empirically for each cell type.

To ensure homogeneous mixing of the lipid, sonicate the working solution for 5 minutes

and incubate at 37°C for another 5 minutes.[6]

Metabolic Labeling:

Aspirate the existing culture medium from the cells.

Wash the cells twice with PBS.

Add the prepared labeling medium to the cells.

Incubate the cells for 30 minutes to 24 hours at 37°C in a humidified incubator with 5%

CO₂.[6] The incubation time will depend on the specific metabolic process being

investigated.

Post-Labeling Chase (Optional):

Aspirate the labeling medium.

Wash the cells three times with complete culture medium containing delipidated FBS.[6]

Add fresh, pre-warmed complete culture medium and incubate for a desired "chase"

period (e.g., 1 hour) to allow for further metabolic processing of the incorporated

photoclick sphingosine.[6]

Cell Harvesting/Fixation: Proceed with either cell harvesting for downstream analysis (e.g.,

lipid extraction, mass spectrometry) or cell fixation for imaging.

Photoaffinity Labeling (PAL) of Interacting Proteins
This protocol outlines the procedure for covalently crosslinking photoclick sphingosine to its

interacting proteins.

Materials:
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Cells metabolically labeled with photoclick sphingosine

PBS

UV lamp (365 nm)

Procedure:

Cell Preparation: After metabolic labeling (and optional chase), wash the cells twice with ice-

cold PBS.

UV Crosslinking:

Place the cell culture dish on ice.

Irradiate the cells with UV light (365 nm) for 15-30 minutes. The optimal irradiation time

should be determined empirically.

Cell Harvesting:

Immediately after irradiation, aspirate the PBS.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

The cell lysate containing the crosslinked protein-lipid complexes is now ready for

downstream applications such as click chemistry and proteomic analysis.

Click Chemistry for Visualization or Enrichment
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to

attach a reporter molecule to the alkyne handle of photoclick sphingosine.

Materials:

Fixed and permeabilized cells labeled with photoclick sphingosine OR cell lysate

containing photoclick sphingosine-labeled molecules.

Azide-functionalized reporter molecule (e.g., Alexa Fluor 647 Azide for imaging, Biotin Azide

for enrichment)
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Click-iT™ Cell Reaction Buffer Kit or similar, containing:

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)

Copper-chelating ligand (e.g., THPTA)

PBS

Procedure for Imaging in Fixed Cells:

Fixation and Permeabilization:

Fix metabolically labeled cells with 4% paraformaldehyde in PBS for 20 minutes at room

temperature.[6]

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 or 0.1% saponin in PBS for 10-15 minutes.

[7]

Wash the cells three times with PBS.

Click Reaction:

Prepare the click reaction cocktail according to the manufacturer's instructions. This

typically involves mixing the copper(II) sulfate, reducing agent, and the azide-

functionalized reporter molecule in the provided buffer.

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room

temperature, protected from light.[7]

Washing:

Aspirate the reaction cocktail.

Wash the cells at least five times with PBS to remove excess reagents.[6]
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Imaging: The cells are now ready for visualization by fluorescence microscopy.

Procedure for Enrichment from Cell Lysates:

Click Reaction:

To the cell lysate containing the photoclick sphingosine-labeled molecules, add the click

reaction components: biotin azide, copper(II) sulfate, and a reducing agent.

Incubate for 1 hour at room temperature with gentle agitation.

Protein Precipitation: Precipitate the proteins from the reaction mixture (e.g., using

methanol/chloroform precipitation).

Enrichment:

Resuspend the protein pellet in a buffer containing SDS.

Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated

protein-lipid complexes.

Washing: Wash the beads extensively to remove non-specifically bound proteins.

Elution and Analysis: Elute the bound proteins from the beads and proceed with downstream

analysis, such as SDS-PAGE and mass spectrometry for protein identification.

Mandatory Visualizations
Signaling and Metabolic Pathways
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Caption: Overview of the Sphingolipid Metabolism Pathway.
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Caption: Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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